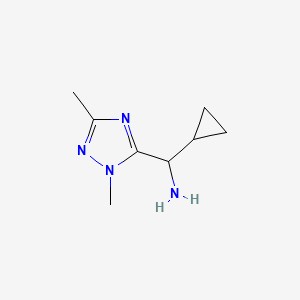
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, which can be tested for various biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl(1,3-dimethyl-1h-1,2,4-triazol-5-yl)methanamine can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-3-yl)methanamine: This compound lacks the cyclopropyl and dimethyl groups, which may result in different chemical and biological properties.
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine: This compound contains an oxadiazole ring instead of a triazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
cyclopropyl-(2,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N4/c1-5-10-8(12(2)11-5)7(9)6-3-4-6/h6-7H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
YBRMJFZRFHACOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C(C2CC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


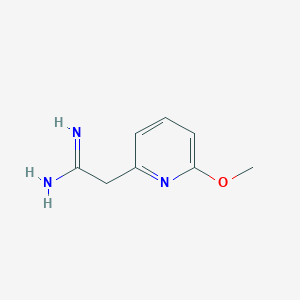

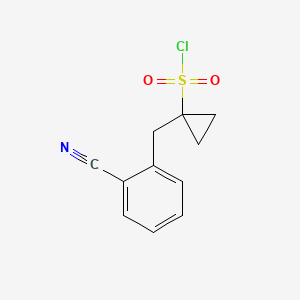
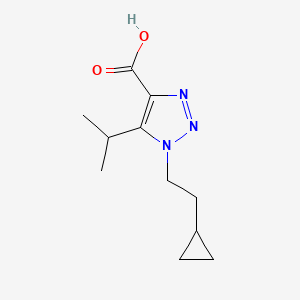
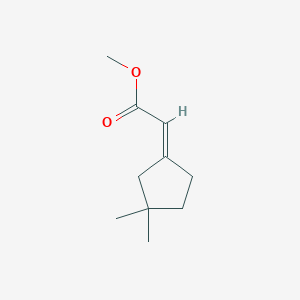
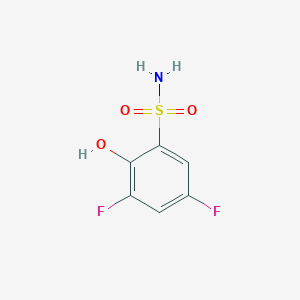
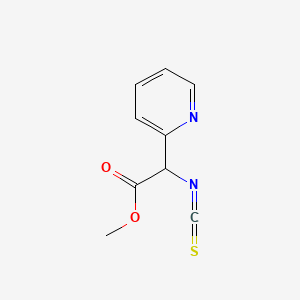
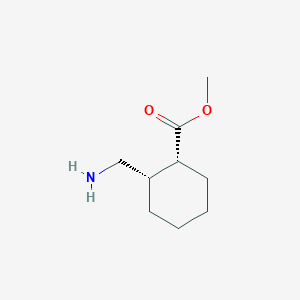

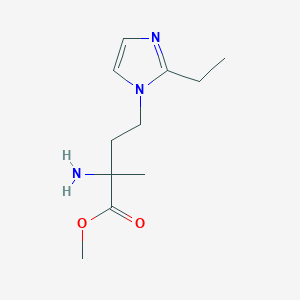
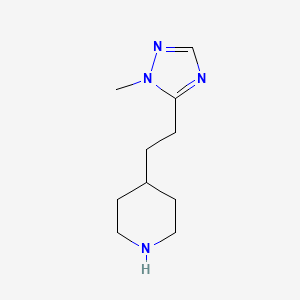
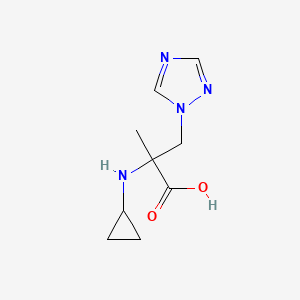
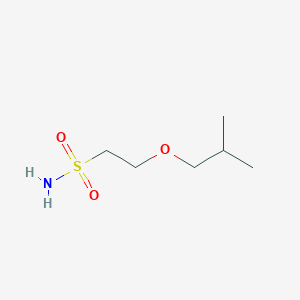
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)
